5-Bromo-2-pyridin-3-ylbenzonitrile
Description
5-Bromo-2-pyridin-3-ylbenzonitrile is a heteroaromatic compound featuring a benzene ring substituted with a bromine atom at position 5, a nitrile group (-CN) at position 2, and a pyridine ring attached via its 3-position. This structure combines electron-withdrawing groups (bromine and nitrile) with a pyridine moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C12H7BrN2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
5-bromo-2-pyridin-3-ylbenzonitrile |
InChI |
InChI=1S/C12H7BrN2/c13-11-3-4-12(10(6-11)7-14)9-2-1-5-15-8-9/h1-6,8H |
InChI Key |
WFBYMVMEQNQPHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- Electron-Withdrawing vs. Electron-Donating Groups :
The nitrile group in this compound is strongly electron-withdrawing, enhancing electrophilic reactivity compared to electron-donating groups like methoxy (-OCH3) in and . This makes the nitrile-bearing compound more reactive in nucleophilic aromatic substitution or cross-coupling reactions .
Physicochemical Properties
- Solubility: The nitrile group in this compound reduces solubility in polar solvents compared to hydroxyl- or amino-substituted derivatives (e.g., and ). Compounds with methoxy groups ( and ) exhibit higher solubility in organic solvents like dichloromethane .
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